1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
Overview
Description
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C13H12F3N and its molecular weight is 239.24 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 1,4-dibromobutane with 4-(trifluoromethyl)phenylacetonitrile. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in the presence of an ethanone moiety instead of a cyclopentanecarbonitrile group.
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the cyclopentane ring, making it less complex and potentially less versatile in certain applications.
1-(4-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile: This compound has a cyclohexane ring instead of a cyclopentane ring, which can influence its chemical reactivity and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXZRNBHPORST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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